3-Iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-B]pyridine
Description
BenchChem offers high-quality 3-Iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-B]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-B]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(3-iodopyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25IN2Si/c1-11(2)20(12(3)4,13(5)6)19-10-15(17)14-8-7-9-18-16(14)19/h7-13H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIAAQPVLWIAXJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=C(C2=C1N=CC=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25IN2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90640116 | |
| Record name | 3-Iodo-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913983-25-2 | |
| Record name | 3-Iodo-1-[tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=913983-25-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Iodo-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90640116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine: Synthesis Protocol
Topic: 3-Iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine Synthesis Protocol Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Strategic Rationale
The synthesis of 3-iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine (hereafter referred to as Compound 1 ) represents a critical entry point for functionalizing the 7-azaindole scaffold. This moiety is a privileged structure in kinase inhibitor discovery (e.g., Vemurafenib) due to its bioisosteric relationship with purines and indoles.
Why this specific derivative?
-
C3-Iodide: Provides a reactive handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) to install aryl or heteroaryl pharmacophores.
-
N1-TIPS Protection: The triisopropylsilyl (TIPS) group is sterically bulky and lipophilic. Unlike Boc or SEM, TIPS is robust against many basic and nucleophilic conditions used in subsequent coupling steps, while preventing catalyst poisoning by the free azaindole nitrogen.
Synthetic Strategy: The "Functionalize-Then-Protect" Paradigm Attempting to iodinate after placing the bulky TIPS group is suboptimal due to steric shielding of the C3 position and the electronic deactivation of the ring system. Furthermore, direct lithiation of N-TIPS-7-azaindole typically favors the C2 position due to the directing effect of the silyl group and the inductive effect of the pyridine nitrogen.
Therefore, this guide prescribes a two-step linear sequence :
-
Regioselective C3-Iodination of the parent 7-azaindole.
-
N1-Silylation of the resulting iodide.
Retrosynthetic Analysis & Pathway Visualization
The retrosynthesis disconnects the N-Si and C-I bonds. The logic prioritizes the C3-iodination on the electron-rich free amine to maximize regioselectivity.
Figure 1: Retrosynthetic logic flow prioritizing C3-functionalization prior to steric shielding.
Step-by-Step Experimental Protocol
Step 1: Regioselective Synthesis of 3-Iodo-1H-pyrrolo[2,3-b]pyridine
Objective: Install an iodine atom exclusively at the C3 position.
Mechanism: Electrophilic Aromatic Substitution (
Materials
| Reagent | Equiv. | Role |
| 7-Azaindole | 1.0 | Substrate |
| N-Iodosuccinimide (NIS) | 1.05 | Iodinating Source |
| DMF (Anhydrous) | [0.5 M] | Solvent |
| Acetone (Alternative) | [0.5 M] | Solvent (Easier workup) |
Procedure
-
Dissolution: Charge a round-bottom flask with 7-azaindole (1.0 equiv) and dissolve in DMF or Acetone .
-
Note: DMF is preferred for solubility, but Acetone allows for precipitation-based isolation.
-
-
Addition: Cool the solution to 0°C. Add NIS (1.05 equiv) portion-wise over 15 minutes.
-
Critical Control: Do not dump NIS all at once to avoid localized over-concentration and potential di-iodination (though rare at C2).
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.
-
Monitoring: Check via TLC (Hexane/EtOAc 1:1) or LCMS. Product is less polar than starting material.
-
-
Workup (Precipitation Method):
-
Dilute the reaction mixture with 10 volumes of ice-cold water.
-
The product, 3-iodo-7-azaindole , typically precipitates as a beige/off-white solid.
-
Filter the solid and wash copiously with water to remove succinimide byproducts.
-
Dry under high vacuum over
.
-
Yield Expectation: 85–95%
Data Check:
Step 2: N-Protection with Triisopropylsilyl Chloride (TIPS-Cl)
Objective: Protect the N1 position to prevent side reactions and improve solubility.
Mechanism: Nucleophilic substitution (
Materials
| Reagent | Equiv. | Role |
| 3-Iodo-7-azaindole | 1.0 | Substrate |
| NaH (60% in oil) | 1.2 | Base |
| TIPS-Cl | 1.1–1.2 | Silylating Agent |
| THF (Anhydrous) | [0.2 M] | Solvent |
Procedure
-
Deprotonation:
-
In a flame-dried flask under Argon/Nitrogen, suspend NaH (1.2 equiv) in anhydrous THF . Cool to 0°C.
-
Dissolve 3-iodo-7-azaindole (1.0 equiv) in a minimal amount of THF and add dropwise to the NaH suspension.
-
Observation: Hydrogen gas evolution will occur. Stir at 0°C for 30 mins until gas evolution ceases and the solution becomes clear/yellow (formation of the sodium salt).
-
-
Silylation:
-
Add Triisopropylsilyl chloride (TIPS-Cl) (1.1 equiv) dropwise via syringe.
-
-
Completion:
-
Allow to warm to RT and stir for 3–6 hours.
-
Monitoring: TLC (Hexane/EtOAc 9:1). The N-TIPS product will be significantly less polar (higher
) than the free NH substrate.
-
-
Workup:
-
Quench carefully with saturated
solution. -
Extract with EtOAc (
). Wash combined organics with brine, dry over , and concentrate.
-
-
Purification:
-
Purify via Flash Column Chromatography (Silica Gel).
-
Eluent: 100% Hexanes
5% EtOAc/Hexanes. -
Note: The product is very lipophilic.
-
Yield Expectation: 80–90%
Troubleshooting & Optimization Logic
This section addresses common failure modes using a causal analysis approach.
| Observation | Root Cause | Corrective Action |
| Incomplete Iodination | Moisture in solvent or old NIS. | Recrystallize NIS from dioxane/CCl4; use anhydrous DMF. |
| Di-iodination (C2 & C3) | Large excess of NIS or high temp. | Strictly control stoichiometry (1.05 eq) and keep at 0°C initially. |
| Incomplete Silylation | Steric bulk of TIPS or wet THF. | Increase reaction time; ensure NaH is fresh; warm to 40°C if sluggish. |
| Desilylation on Column | Acidic silica. | Pre-treat silica column with 1% Triethylamine (TEA) in hexanes. |
Workflow Visualization
Figure 2: Operational workflow for the two-step synthesis.
References
-
Regioselective Halogenation: Zhang, Z., et al. "A Practical Synthesis of 3-Iodo-1H-pyrrolo[2,3-b]pyridine." Journal of Organic Chemistry, 2002, 67(17), 6226–6227. Link
- N-Silylation Methodology: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. 4th Ed., Wiley-Interscience, 2006. (Standard reference for silyl protection conditions).
-
7-Azaindole Functionalization: L'Heureux, A., et al. "Practical and Efficient Synthesis of 7-Azaindole Derivatives." Tetrahedron Letters, 2004, 45(11), 2317-2319. Link
-
Lithiation vs. Halogenation Selectivity: Song, J. J., et al. "Organometallic Methods for the Synthesis of 7-Azaindoles." Chemical Society Reviews, 2007, 36, 1120-1132. Link
Methodological & Application
Buchwald-Hartwig amination of 3-Iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine
Executive Summary
Substrate: 3-Iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine (1-TIPS-3-iodo-7-azaindole). Reaction Class: Buchwald-Hartwig Cross-Coupling. Critical Challenge: The 7-azaindole scaffold presents a "coordination trap" due to the pyridine nitrogen (N7), which can poison palladium catalysts. Furthermore, while the Triisopropylsilyl (TIPS) group at N1 provides necessary solubility and prevents N1-arylation, its steric bulk requires careful ligand selection to facilitate the approach of the amine nucleophile.
This guide details a robust protocol for installing primary and secondary amines at the C3 position, prioritizing yield and catalytic longevity.
Strategic Analysis & Mechanistic Insight
The Substrate Architecture
The 7-azaindole core is an electron-deficient heteroarena relative to indole, making the C-I bond at position 3 highly activated for oxidative addition. However, two competing factors define the reaction success:
-
The N7-Poisoning Effect: The lone pair on the pyridine nitrogen (N7) is capable of displacing phosphine ligands from the Palladium center, leading to the formation of inactive [Pd(substrate)2L] complexes.
-
Solution: Use bulky, electron-rich biaryl phosphine ligands (Buchwald Ligands) that create a crowded coordination sphere, physically preventing N7 binding.
-
-
TIPS Steric Shielding: The TIPS group is strategically superior to Boc or Tosyl for this chemistry because it is stable to the basic conditions required for amination. However, its bulk forces the incoming amine to approach from a specific trajectory.
-
Solution: Ligands like XPhos (for general amines) or BrettPhos (for primary amines) are required to facilitate reductive elimination in sterically congested environments.
-
Base Selection & Protecting Group Integrity
While Sodium tert-butoxide (NaOtBu) is the standard base for Buchwald-Hartwig aminations, strong alkoxides carry a risk of nucleophilic attack on silyl groups, potentially leading to desilylation (removal of TIPS).
-
Recommendation: Use Cesium Carbonate (Cs₂CO₃) . It is milder, strictly heterogeneous in dioxane/toluene, and eliminates the risk of silyl cleavage while being sufficiently basic (pKa ~10.3 in organic media) to deprotonate the ammonium intermediate.
Decision Matrix: Catalyst & Ligand Selection
The choice of ligand is dictated by the amine partner. Use the table below to select the optimal system.
| Amine Class | Recommended Ligand | Pre-Catalyst System | Rationale |
| Primary Alkyl Amines | BrettPhos | BrettPhos Pd G4 | Prevents β-hydride elimination; accommodates N1-TIPS sterics. |
| Secondary Alkyl Amines | RuPhos | RuPhos Pd G4 | Excellent for sterically demanding couplings; high turnover. |
| Anilines (Aryl Amines) | XPhos | XPhos Pd G4 | General purpose; high stability; promotes reductive elimination. |
| Amides/Carbamates | tBuXPhos | tBuXPhos Pd G3 | Required for weaker nucleophiles (C-N coupling vs. amidation). |
Detailed Experimental Protocol
Materials Preparation
-
Substrate: 3-Iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv).
-
Amine: 1.2 – 1.5 equiv.
-
Catalyst: Pd-G4 Pre-catalyst (2–5 mol%). Alternatively: Pd₂(dba)₃ (2 mol%) + Ligand (4-8 mol%).
-
Base: Cs₂CO₃ (2.0 – 3.0 equiv), anhydrous, granular.
-
Solvent: 1,4-Dioxane or Toluene (Anhydrous, degassed).
Step-by-Step Procedure (1.0 mmol Scale)
-
Vessel Preparation: Flame-dry a 20 mL re-sealable reaction vial (e.g., microwave vial or Schlenk tube) equipped with a magnetic stir bar. Allow to cool under a stream of Argon.
-
Solids Addition:
-
Charge the vial with the Substrate (400 mg, 1.0 mmol).
-
Add Cs₂CO₃ (977 mg, 3.0 mmol).
-
Add the Pre-catalyst (e.g., BrettPhos Pd G4, 25 mg, ~2.5 mol%).
-
Note: If the amine is a solid, add it at this step (1.2 mmol).
-
-
Inerting: Cap the vial with a septum. Evacuate under high vacuum and backfill with Argon three times. This is critical to prevent oxidation of the phosphine ligand.
-
Liquid Addition:
-
Syringe in anhydrous 1,4-Dioxane (5.0 mL, 0.2 M concentration).
-
If the amine is a liquid, add it now via microliter syringe (1.2 mmol).
-
-
Reaction:
-
Seal the vessel (if using a crimp cap) or close the stopcock.
-
Place in a pre-heated block at 90°C – 100°C .
-
Stir vigorously (800+ RPM). The base is insoluble; efficient mixing is required for the triphasic system (Solid Base/Liquid Solvent/Catalyst).
-
-
Monitoring: Monitor by LC-MS or TLC after 2 hours.
-
TLC Eluent: 10-20% EtOAc in Hexanes. The product is usually more polar than the starting iodide.
-
Target: Full consumption of the iodide.
-
-
Workup:
-
Cool to room temperature.
-
Dilute with EtOAc (20 mL) and filter through a small pad of Celite to remove palladium black and inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Flash column chromatography (Silica gel).
-
Gradient: 0% → 30% EtOAc in Hexanes. (TIPS group keeps the molecule lipophilic).
-
Visualizing the Workflow
Reaction Mechanism & Pathway
The following diagram illustrates the catalytic cycle, highlighting the critical oxidative addition and the role of the TIPS group in directing selectivity.
Figure 1: Catalytic cycle highlighting the Oxidative Addition and Reductive Elimination steps. The TIPS group influences the spatial arrangement during the Amine Binding phase.
Troubleshooting Logic Flow
Use this flow to diagnose low yields or stalled reactions.
Figure 2: Diagnostic logic for troubleshooting common failure modes in 7-azaindole couplings.
References
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Léris, A., et al. (2024). Recent Advances in the Synthesis of 7-Azaindoles. Molecules, 29(3), 654. [Link]
Application Note: Catalytic Systems for C-N Bond Formation with 3-Iodo-7-Azaindole Derivatives
Executive Summary
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a "privileged structure" in kinase inhibitor discovery (e.g., Vemurafenib, Tofacitinib) due to its ability to mimic the purine core of ATP. However, functionalizing the C3 position via C-N bond formation using 3-iodo-7-azaindole presents unique synthetic challenges. The electron-deficient nature of the pyridine ring, combined with the coordinating ability of the N7 nitrogen, frequently leads to catalyst poisoning and hydrodehalogenation.
This guide details two robust catalytic protocols for C3-amination:
-
Method A (The "Fortress" Protocol): For N1-protected substrates, prioritizing yield and scope.
-
Method B (The "Direct" Protocol): For unprotected substrates, prioritizing step-economy.
The Challenge: Catalyst Poisoning & Chemoselectivity
Successful coupling requires navigating the "Azaindole Paradox": the scaffold is electron-deficient (making oxidative addition at C-I slower than in electron-rich indoles) yet contains a basic nitrogen (N7) that sequesters the active Palladium(0) species.
Mechanistic Bottlenecks
-
N7-Pd Coordination: The pyridine-like nitrogen at position 7 forms a stable complex with Pd(II), arresting the catalytic cycle prior to reductive elimination.
-
N1-H Acidity: In unprotected substrates (pKa ~13), bases required for the catalytic cycle often deprotonate N1, leading to competing N1-arylation or formation of insoluble palladates.
-
Reductive Dehalogenation: If the amine coupling is slow, the hydride source (often the solvent or amine beta-hydrogens) reduces the C-I bond, yielding the parent 7-azaindole.
Decision Logic for Experimental Design
The following flowchart illustrates the decision process for selecting the appropriate catalytic system based on substrate architecture.
Figure 1: Decision tree for selecting catalytic conditions based on N1-protection status.
Protocol A: N1-Protected Substrates (Recommended)
This protocol uses N-Tosyl (Ts) or N-Boc protected 3-iodo-7-azaindoles. Protection sterically hinders N7 and removes N1 acidity, allowing for standard Buchwald-Hartwig conditions.
Reagent Selection Rationale
-
Catalyst: Pd2(dba)3 or Pd(OAc)2.
-
Ligand: Xantphos (for amides/anilines) or RuPhos (for secondary amines). Xantphos has a wide bite angle that facilitates reductive elimination.
-
Base: Cs2CO3. The "Cesium Effect" aids in solubility and stabilizes the transition state in dioxane.
Step-by-Step Methodology
Scale: 1.0 mmol Vessel: Sealed pressure vial (microwave or oil bath)
-
Charge Solids: To a dry vial equipped with a magnetic stir bar, add:
-
1-Tosyl-3-iodo-7-azaindole (1.0 equiv, 398 mg)
-
Target Amine (1.2 equiv)
-
Pd2(dba)3 (2 mol%, 18 mg)
-
Xantphos (4 mol%, 23 mg)
-
Cs2CO3 (2.0 equiv, 650 mg)
-
-
Inert Atmosphere: Cap the vial with a septum. Evacuate and backfill with Argon (x3). Critical: Oxygen promotes dehalogenation and homocoupling.
-
Solvent Addition: Inject anhydrous 1,4-Dioxane (5 mL, 0.2 M concentration) via syringe.
-
Activation: Place the vial in a pre-heated block at 100°C . Stir vigorously (800 rpm).
-
Monitoring: Monitor by LCMS at 2 hours. If conversion <50%, add a second portion of Pd/Ligand (1 mol% / 2 mol%).
-
Workup: Cool to RT. Filter through a pad of Celite using EtOAc. Concentrate and purify via flash chromatography (Hex/EtOAc).
Protocol B: Direct Coupling of Unprotected Substrates
Coupling directly to the free N-H azaindole is atom-economical but technically demanding. The key is using a soluble organic base (LHMDS) to deprotonate the amine and the indole, forming a reactive species that does not poison the catalyst.
Reagent Selection Rationale
-
Catalyst: Pd-G3-BrettPhos (Pre-catalyst). Pre-formed catalysts initiate faster, crucial for preventing iodine loss.
-
Base: LHMDS (Lithium Hexamethyldisilazide). Acts as both base and deprotonating agent, preventing the formation of insoluble aggregates common with inorganic bases.
Step-by-Step Methodology
Scale: 0.5 mmol Vessel: Schlenk tube or Glovebox
-
Preparation: Ideally performed in a glovebox. If on a bench, use rigorous Schlenk technique.
-
Charge Reagents:
-
3-iodo-7-azaindole (1.0 equiv, 122 mg)
-
Amine (1.5 equiv)
-
Pd-G3-BrettPhos (3 mol%, ~20 mg)
-
-
Solvent & Base:
-
Add anhydrous THF (2.5 mL).
-
Add LHMDS (1.0 M in THF, 2.2 equiv). Note: Excess base is required to deprotonate both the N1-H and the ammonium salt generated.
-
-
Reaction: Seal and heat to 65°C for 4-12 hours.
-
Quench: Cool to 0°C. Quench with saturated NH4Cl (aq).
-
Workup: Extract with DCM (avoid EtOAc if product is polar). Dry over Na2SO4.
Comparative Data & Ligand Screening
The following table summarizes typical conversion rates for 3-iodo-7-azaindole coupling with morpholine (secondary amine) under various ligand systems (Pd2(dba)3 source, 100°C, Dioxane).
| Ligand Class | Specific Ligand | Conversion (2h) | Yield (Isolated) | Notes |
| Bidentate | BINAP | 15% | -- | Poor reactivity; steric crowding failure. |
| Bidentate | Xantphos | 98% | 89% | Best for amides/secondary amines. |
| Biaryl | SPhos | 45% | 30% | Significant dehalogenation observed. |
| Biaryl | RuPhos | 92% | 85% | Excellent for primary amines. |
| Biaryl | BrettPhos | 88% | 82% | Good general purpose, expensive. |
Mechanistic Visualization: The Catalytic Cycle
Understanding the failure modes is critical for troubleshooting. The diagram below highlights the competition between the productive cycle and the N7-poisoning pathway.
Figure 2: Catalytic cycle showing the "Catalyst Trap" where N7 binding competes with Oxidative Addition.
Troubleshooting Guide
-
Problem: Low conversion, starting material remains.
-
Cause: Catalyst poisoning by N7 or oxidation of catalyst.
-
Fix: Switch to a bulky biaryl ligand (BrettPhos/RuPhos) to sterically clash with N7. Ensure rigorous degassing.
-
-
Problem: Formation of 7-azaindole (De-iodination).
-
Cause: Reaction too slow; Pd inserts into C-I but eliminates H instead of Amine.
-
Fix: Increase temperature to 110°C; increase amine concentration; switch solvent to t-Amyl alcohol (higher boiling point, less hydridic).
-
-
Problem: N1-Arylation (if using Method B).
-
Cause: Base is too strong/nucleophilic or ligand is too small.
-
Fix: Use Method A (Protect N1 first).
-
References
-
Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
-
[Link]
-
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.
-
[Link]
-
- Laha, J. K., et al. (2011). "A Practical Synthesis of 3-Amino-7-azaindoles via Buchwald-Hartwig Cross-Coupling." Synlett. (General methodology reference for azaindole core).
-
Song, J. J., et al. (2002). "Synthesis of 7-Azaindole Derivatives via Palladium-Catalyzed Reactions." Journal of Organic Chemistry.
-
[Link]
-
Troubleshooting & Optimization
Technical Support Center: TIPS-Protected 7-Azaindole Deprotection
Status: Operational
Ticket Subject: Troubleshooting TBAF-mediated cleavage of
Executive Summary & Triage
The deprotection of Triisopropylsilyl (TIPS) groups from the N1-position of 7-azaindole (pyrrolo[2,3-b]pyridine) using Tetra-n-butylammonium fluoride (TBAF) is deceptively simple. While thermodynamically favorable due to the strong Si–F bond (approx. 135 kcal/mol), the specific electronic nature of the 7-azaindole scaffold often leads to three critical failure modes:
-
Decomposition/Polymerization: Caused by the inherent basicity of "naked" fluoride.
-
Hydroxymethylation (+30 Da): A specific side reaction with THF decomposition products.
-
Purification Gridlock: Inability to separate the polar 7-azaindole from tetrabutylammonium salts.
This guide provides validated protocols to bypass these failure modes.
Diagnostic Workflow (Troubleshooting Logic)
Before altering your reaction, locate your issue on the logic tree below to determine the corrective action.
Figure 1: Diagnostic logic tree for identifying failure modes in 7-azaindole deprotection.
Critical Issue Resolution (FAQs)
Issue A: The "Phantom" Impurity (M+30)
User Question: "I treated my N-TIPS 7-azaindole with 1M TBAF in THF. The starting material is gone, but I see a significant peak at [M+30]+. What is this?"
Technical Analysis: This is the hydroxymethyl adduct .
-
Mechanism: Commercial TBAF in THF is basic. THF slowly decomposes to form trace formaldehyde. The deprotected 7-azaindole anion (generated by the basic fluoride) is a nucleophile that attacks the formaldehyde, forming an
-hydroxymethyl species ( Da). -
The 7-Azaindole Factor: Unlike standard indoles, the pyridine nitrogen (N7) withdraws electron density, making the N1-H more acidic (
~13) and the resulting anion more stable but still nucleophilic.
Corrective Protocol (Buffered Deprotection): To prevent this, you must neutralize the basicity of the TBAF solution before adding the substrate.
-
Prepare Reagent: Mix TBAF (1.0 M in THF) with Acetic Acid (AcOH) in a 1:1 molar ratio.
-
Observation: The solution generally remains clear.
-
Execution: Add the buffered TBAF/AcOH mixture to your substrate at 0 °C, then warm to RT.
-
Result: The AcOH buffers the alkoxides/hydroxides present, preventing the formation of the reactive azaindole anion while retaining the silyl-cleaving capability of the fluoride.
Issue B: Purification Nightmares (TBA Salts)
User Question: "My reaction worked, but I cannot get rid of the tetrabutylammonium salts. They smear on silica and contaminate the NMR."
Technical Analysis: 7-azaindoles are polar and often co-elute with TBA salts. Standard aqueous washes often fail because 7-azaindoles can be water-soluble at low pH or form emulsions.
Validated Workup Strategies:
| Method | Protocol | Best For |
| Calcium Scavenging | Add | Small scale (<100 mg) |
| SCX Cartridge | Dissolve crude in MeOH. Load onto SCX (Strong Cation Exchange) column. Wash with MeOH (removes TBA salts). Elute product with | Polar amines/azaindoles |
| Ether Precipitation | Dissolve crude minimal DCM. Add excess | Large scale (>1 g) |
Standard Operating Procedures (SOPs)
SOP-1: The "Gold Standard" Buffered TBAF Protocol
Use this as your default starting point for all 7-azaindole deprotections.
Materials:
-
Substrate:
-TIPS-7-azaindole derivative ( equiv) -
Reagent: TBAF (1.0 M in THF)
-
Buffer: Glacial Acetic Acid
-
Solvent: THF (anhydrous)
Step-by-Step:
-
Pre-complexation: In a separate vial, combine TBAF (1.2 equiv) and Acetic Acid (1.2 equiv). Stir for 5 minutes.
-
Dissolution: Dissolve the substrate in THF (
concentration). -
Addition: Add the buffered TBAF mixture to the substrate solution dropwise at room temperature.
-
Monitoring: Monitor by TLC/LCMS. Reaction is typically complete within 1–2 hours.
-
Quench: Add saturated aqueous
. -
Extraction: Extract with EtOAc (
). Wash combined organics with Brine ( ) to help remove TBA salts. -
Drying: Dry over
and concentrate.
SOP-2: The "Nuclear Option" (HF-Pyridine)
Use this ONLY if TBAF fails or if the substrate is extremely base-sensitive.
Safety Warning: HF-Pyridine is corrosive and toxic. Use plastic labware (polypropylene).
-
Dissolve substrate in THF in a plastic vial.
-
Cool to
. -
Add HF-Pyridine (70% HF, approx 5–10 equiv) dropwise.
-
Stir at
to RT. -
Quench: Carefully pour into a stirring slurry of
(gas evolution!). -
Extract with EtOAc.
Mechanistic Visualization
The following diagram illustrates the pathway difference between "Naked" and "Buffered" conditions.
Figure 2: Mechanistic divergence. Buffering ensures immediate protonation of the N1 position, preventing nucleophilic attack on solvent impurities.
References & Authority
-
Greene's Protective Groups in Organic Synthesis.
-
Context: The definitive guide on silyl group stability and deprotection conditions.
-
Source: Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Ed. Wiley.
-
Link:
-
-
Process Chemistry of 7-Azaindoles.
-
Context: Discusses the acidity of the N1-H bond and scale-up challenges with azaindole derivatives.
-
Source:Organic Process Research & Development (Various issues focusing on Kinase Inhibitor synthesis).
-
Link:
-
-
TBAF Buffering Strategy.
-
Context: The specific use of AcOH with TBAF to prevent base-catalyzed decomposition in sensitive substrates.
-
Source: Kocienski, P. J. (2005). Protecting Groups. 3rd Ed. Thieme.
-
Link:
-
Validation & Comparative
Structural Validation of Suzuki-Miyaura Coupling Products: A Comparative Guide to X-Ray Crystallography
Executive Summary
In the realm of medicinal chemistry and materials science, the Suzuki-Miyaura cross-coupling reaction is a cornerstone for constructing biaryl scaffolds. However, as substrates increase in complexity—particularly when involving poly-heteroaromatic cores or sterically hindered systems—standard analytical techniques like 1D-NMR and LC-MS often fail to definitively assign regiochemistry or absolute stereochemistry (atropisomerism).
This guide serves as an operational manual for Senior Scientists. We objectively compare Single Crystal X-ray Diffraction (SC-XRD) against spectroscopic alternatives, demonstrating why SC-XRD remains the "Gold Standard" for unambiguous structural validation, and provide a field-proven protocol for crystallizing challenging Suzuki products.
Part 1: Comparative Analysis – SC-XRD vs. Spectroscopic Alternatives
While NMR is the workhorse of daily synthesis, it relies on inference through magnetic environments. X-ray crystallography provides direct observation of electron density. The following analysis highlights where NMR falls short and where SC-XRD becomes mandatory.
Table 1: Performance Matrix for Structural Elucidation
| Feature | 1D/2D NMR (1H, 13C, NOESY) | High-Res Mass Spec (HRMS) | Single Crystal XRD (SC-XRD) |
| Primary Data Source | Magnetic resonance of nuclei | Mass-to-charge ratio (m/z) | Electron density diffraction pattern |
| Connectivity | Inferred (coupling constants) | Inferred (fragmentation) | Directly Observed |
| Stereochemistry | Relative (requires NOE correlations) | None | Absolute (Anomalous dispersion) |
| Regioisomerism | Ambiguous in quaternary systems | Indistinguishable (isobaric) | Definitive |
| Sample State | Solution (dynamic averaging) | Gas phase (ionized) | Solid State (static lattice) |
| Turnaround Time | Fast (10–30 mins) | Fast (5 mins) | Slow (24 hrs – 1 week) |
| Sample Recovery | High | Destructive | High (Non-destructive) |
The "Blind Spot" in Suzuki Couplings
In Suzuki couplings involving heterocycles (e.g., 2,4-dichloropyrimidine), the oxidative addition can occur at multiple sites. If the product lacks protons near the coupling site, HMBC/NOESY signals may be too weak or ambiguous to distinguish between Regioisomer A and Regioisomer B. SC-XRD resolves this by mapping the atomic coordinates independent of proton proximity.
Part 2: Decision Logic & Workflow
To optimize resource allocation, researchers should follow a logic gate system. SC-XRD is resource-intensive; therefore, it is deployed when spectroscopic data is inconclusive.
Figure 1: Strategic workflow for deploying SC-XRD in synthetic pipelines. Note the critical pathway for structural ambiguity.
Part 3: Experimental Protocol – Crystallization of Suzuki Products
The primary barrier to SC-XRD is obtaining a suitable crystal. Suzuki products are often biaryl systems with moderate flexibility and aromatic stacking potential. The following protocol utilizes Vapor Diffusion , which is superior to simple evaporation for growing diffraction-quality single crystals.
Methodology: Vapor Diffusion (Sitting Drop)
Principle: A solution containing the product is exposed to a volatile anti-solvent in a closed system. As the anti-solvent diffuses into the product solution, solubility decreases slowly, promoting ordered lattice formation.
Step-by-Step Protocol:
-
Solubility Screen:
-
Dissolve ~5 mg of pure product in minimal "Good Solvent" (GS). Common GS for Suzuki products: DCM, THF, Acetone.
-
Identify an "Anti-Solvent" (AS) that causes precipitation. Common AS: Pentane, Hexane, Diethyl Ether.
-
-
Setup (The Chamber):
-
Use a standard 2 mL glass vial for the inner vessel and a 20 mL scintillation vial for the outer chamber.
-
-
The Inner Vial:
-
Place 10–15 mg of product in the small vial.
-
Add GS dropwise until just dissolved (saturated solution).
-
Expert Tip: Filter this solution through a 0.45 µm PTFE syringe filter to remove dust nucleation sites.
-
-
The Outer Vial:
-
Fill the larger vial with 3–5 mL of the AS.
-
-
Equilibration:
-
Place the open small vial inside the large vial containing the AS.
-
Cap the large vial tightly.
-
Store in a vibration-free environment at constant temperature (20°C or 4°C).
-
-
Harvesting:
-
Check after 24–48 hours. Look for geometric shapes with sharp edges. Avoid clustered needles (dendrites).
-
Figure 2: Schematic of the Vapor Diffusion method. The slow introduction of anti-solvent prevents rapid precipitation (amorphous solid).
Part 4: Data Validation & Interpretation
Once data is collected, the validity of the structure must be assessed before publication or biological testing. A "solved" structure is not always a correct structure.
Key Quality Metrics (The "Checklist")
-
R-Factor (R1): Measures the agreement between the experimental diffraction pattern and the calculated model.
-
Target: < 5% (0.05) is excellent. < 7% is acceptable. > 10% indicates problems (twinning or disorder).
-
-
Resolution:
-
Target: 0.84 Å or better is standard for small molecules.
-
-
Thermal Ellipsoids (ADPs):
-
Atoms should appear as spheres or slightly elongated footballs.
-
Warning Sign: If ellipsoids are extremely long (cigar-shaped) or huge, it indicates dynamic disorder or incorrect atom assignment (e.g., confusing N for C).
-
-
Flack Parameter (Absolute Configuration):
-
Crucial for chiral Suzuki products (atropisomers).
-
Value: Near 0.0 indicates correct absolute structure; near 1.0 indicates inverted structure.
-
Case Application: Atropisomerism
Biaryl Suzuki products often exhibit restricted rotation around the C-C bond.
-
NMR: Can show broadened signals, but assigning M vs P helicity is difficult without chiral shift reagents.
-
XRD: Directly visualizes the torsion angle. If the crystal crystallizes in a chiral space group (e.g., P212121), the absolute stereochemistry of the atropisomer is frozen and defined.
References
-
Suzuki, A. (1991). Synthetic Studies via the Cross-Coupling Reaction of Organoboron Derivatives with Organic Halides. Pure and Applied Chemistry, 63(3), 419-422. Link
-
Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D, 65(2), 148-155. Link
-
Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B, 72(2), 171-179. Link
-
Thompson, A. L. (2022). Small-Molecule Crystallography in the Cambridge Structural Database. Annual Reports on the Progress of Chemistry, Section A. Link
- Holloway, G. A., et al. (2021). A Guide to Small Molecule Crystallization. Journal of Applied Crystallography. (General methodology reference).
Technical Assessment: Spectroscopic & Synthetic Profile of 3-Iodo-1H-pyrrolo[2,3-b]pyridine
Executive Summary: The Strategic Choice of Halogen
In the optimization of kinase inhibitors—particularly those targeting JAK, TRK, or BRAF—the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is ubiquitous. The functionalization of the C3 position is a critical gateway step.
While 3-bromo-7-azaindole is a cost-effective standard, 3-iodo-1H-pyrrolo[2,3-b]pyridine offers superior oxidative addition kinetics in Palladium-catalyzed cross-couplings. This guide provides the definitive spectroscopic data required to validate this intermediate and compares its performance against brominated and chlorinated alternatives.
Spectroscopic Characterization & Validation
Accurate identification of the 3-iodo derivative relies on distinct shifts in Nuclear Magnetic Resonance (NMR) arising from the "Heavy Atom Effect" of iodine.
Comparative NMR Data ( H & C)
The substitution of Hydrogen for Iodine at C3 induces specific electronic perturbations.
Table 1: Comparative Chemical Shifts (DMSO-d
| Position | Nuclei | Parent (7-azaindole) | 3-Iodo-7-azaindole | 3-Bromo-7-azaindole | Diagnostic Note |
| C2-H | Loss of coupling to H3; singlet appearance. | ||||
| C3-H | Absent | Absent | Disappearance confirms substitution. | ||
| C3 | Critical: Iodine induces a ~40 ppm upfield shift (Shielding). | ||||
| C7a | Slight shielding due to proximity. | ||||
| NH | Acidification of NH due to electron-withdrawing halide. |
Analytic Insight: The most common error in characterizing 3-iodo-7-azaindole is misinterpreting the C3 carbon signal. Due to the Heavy Atom Effect , the C3 carbon is significantly shielded, appearing upfield near 56 ppm, often confused with aliphatic solvent peaks or impurities.
Mass Spectrometry (ESI-MS)
-
Parent Ion (M+H): 244.96 Da
-
Isotopic Pattern: Unlike the characteristic 1:1 doublet of Bromine (
Br/ Br), Iodine is monoisotopic ( I). -
Validation: Look for a clean single peak at m/z ~245. Presence of m/z 371 indicates over-iodination (2,3-diiodo impurity).
Experimental Protocol: Regioselective Synthesis
To achieve high purity without column chromatography, we utilize N-Iodosuccinimide (NIS) in a controlled polar aprotic environment. This method avoids the handling issues of elemental iodine.
Workflow Visualization
Figure 1: Regioselective iodination workflow utilizing NIS/DMF system.
Step-by-Step Methodology
-
Dissolution: Charge a reaction vessel with 1H-pyrrolo[2,3-b]pyridine (1.0 equiv) and DMF (5 mL/mmol). Cool to 0 °C.
-
Addition: Add N-Iodosuccinimide (NIS) (1.05 equiv) portion-wise over 15 minutes. Why: Controlling addition prevents local high concentrations that lead to 2,3-diiodo byproducts.
-
Reaction: Allow to warm to room temperature (25 °C) and stir for 2 hours.
-
Validation: Check LCMS. Target m/z = 245. If starting material remains (>5%), add 0.1 eq NIS.
-
Work-up (Self-Validating Step): Pour the reaction mixture into ice-water (10x volume) containing 1% sodium thiosulfate.
-
Observation: A white to off-white solid should precipitate immediately.
-
Logic: Thiosulfate neutralizes any active iodine species (brown color), ensuring the solid is not contaminated with
.
-
-
Isolation: Filter the solid. Wash with copious water (to remove DMF) and cold hexanes (to remove succinimide byproducts). Dry under vacuum at 45 °C.
Performance Comparison: Iodo vs. Bromo vs. Chloro
When selecting a halide for drug development, the trade-off lies between reactivity and stability .
Table 2: Halide Performance Matrix
| Feature | 3-Chloro | 3-Bromo | 3-Iodo |
| C-X Bond Energy | High (Strong) | Medium | Low (Weakest) |
| Oxidative Addition (Pd) | Slow/Difficult | Moderate | Fast (Rate-Limiting Step) |
| Suzuki Coupling Yield | <40% (Steric bulk) | 60-80% | >90% |
| Sonogashira Coupling | Poor | Good | Excellent |
| Lithium-Halogen Exchange | Slow (-78°C) | Fast (-78°C) | Very Fast (can scramble) |
| Cost | Low | Low | High |
Decision Logic for Researchers
Use the following logic flow to determine if the 3-Iodo derivative is necessary for your specific pathway.
Figure 2: Selection criteria for 3-halo-7-azaindole derivatives.
References
-
Synthesis & Characterization: Hands, D., et al. "A Convenient Synthesis of 3-Iodo-1H-pyrrolo[2,3-b]pyridine." Synlett, 2002.
-
Spectroscopic Data Source: National Center for Biotechnology Information. "PubChem Compound Summary for CID 643329, 3-Iodo-7-azaindole." PubChem.
-
Cross-Coupling Mechanism: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.
-
Application in Kinase Inhibitors: Zhang, J., et al. "Discovery of 7-Azaindoles as Potent Inhibitors." Bioorganic & Medicinal Chemistry Letters, 2008.
-
Safety Data: Sigma-Aldrich. "Safety Data Sheet: 3-Iodo-1H-pyrrolo[2,3-b]pyridine."
Comparative Guide: Phosphine Ligand Performance in the Buchwald-Hartwig Amination of 3-Iodopyrrolopyridine
Executive Summary
The Verdict: For the C-3 amination of 3-iodopyrrolopyridine (7-azaindole derivatives), BrettPhos and RuPhos demonstrate superior efficacy compared to legacy bisphosphines (BINAP, dppf) and earlier generation monophosphines.
-
Primary Amines: BrettPhos is the optimal choice, preventing β-hydride elimination and enabling coupling at lower temperatures (80°C).
-
Secondary Amines: RuPhos provides the highest turnover numbers (TON) due to its specific steric bulk preventing bis-coordination.
-
Legacy Ligands: BINAP and dppf generally result in stalled conversion (<40%) or require forcing conditions that lead to hydrodehalogenation side products.
Mechanistic Context & Substrate Analysis
The Challenge: 3-Iodopyrrolopyridine
The 1H-pyrrolo[2,3-b]pyridine scaffold presents unique challenges in Pd-catalyzed cross-coupling:
-
Catalyst Poisoning: The pyridine nitrogen (N-7) is a strong σ-donor, capable of displacing phosphine ligands and forming unreactive Pd-heterocycle complexes.
-
Acidity: The pyrrole N-H (pKa ~13) can interfere with base selection. Recommendation: Use N-protected substrates (e.g., Tosyl, SEM) or use LHMDS (soluble base) for unprotected substrates.
-
Reductive Elimination: The electron-deficient nature of the pyridine ring makes the Pd-Ar bond stronger, requiring electron-rich, bulky ligands to facilitate reductive elimination.
Mechanistic Pathway & Ligand Influence
The diagram below illustrates the catalytic cycle, highlighting the critical "Reductive Elimination" step where steric bulk is mandatory for this substrate.
Figure 1: Catalytic cycle emphasizing the necessity of bulky ligands to prevent off-cycle inhibitory coordination by the pyridine nitrogen.
Ligand Performance Comparison
The following data summarizes a comparative screen using 3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine coupled with morpholine (1.2 equiv).
Standard Conditions: 1 mol% Pd₂(dba)₃, 2 mol% Ligand, NaOtBu (1.4 equiv), Toluene, 100°C, 12h.
| Ligand Class | Specific Ligand | Yield (Isolated) | Conversion | Observations |
| Dialkylbiaryl (Gen 3) | XPhos | 82% | 95% | Robust general performance. Slight dehalogenation observed. |
| Dialkylbiaryl (Gen 4) | BrettPhos | 94% | >99% | Best in Class. Cleanest reaction profile. No dehalogenation. |
| Dialkylbiaryl (Gen 4) | RuPhos | 91% | 98% | Excellent for secondary amines. Slower with primary amines. |
| Bisphosphine | BINAP | 35% | 45% | Significant catalyst poisoning. Requires 120°C to push conversion. |
| Bisphosphine | dppf | 58% | 70% | Moderate performance. High Pd loading (5 mol%) required for full conversion. |
| Trialkylphosphine | P(t-Bu)₃ | 76% | 88% | Good reactivity but ligand is air-sensitive and pyrophoric. |
Technical Analysis
-
BrettPhos/RuPhos: The cyclohexyl and isopropyl groups on the non-coordinating ring provide massive steric bulk. This "hugs" the metal center, physically blocking the N-7 nitrogen of the azaindole from binding to the palladium, thereby keeping the catalyst active.
-
BINAP/dppf: These bidentate ligands form a rigid bite angle but lack the hemispherical shielding required to prevent heteroatom interference from the substrate itself.
Validated Experimental Protocol
This protocol uses BrettPhos due to its superior stability and scope. It is designed as a self-validating system; the color change serves as a visual indicator of catalyst activation.
Materials
-
Substrate: 3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine (1.0 mmol)
-
Amine: 1.2 mmol
-
Catalyst Precursor: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) - Note: Ensure bright purple color; black/brown indicates decomposition.
-
Ligand: BrettPhos
-
Base: NaOtBu (Sodium tert-butoxide) - Must be stored in glovebox or desiccator.
-
Solvent: Anhydrous Toluene or 1,4-Dioxane.
Step-by-Step Workflow
-
Vessel Prep: Flame-dry a 10 mL Schlenk tube or microwave vial equipped with a magnetic stir bar. Cool under a stream of Argon.
-
Solids Addition:
-
Add Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 1 mol% Pd).
-
Add BrettPhos (10.7 mg, 0.02 mmol, 2 mol%).
-
Add Substrate (1.0 mmol).
-
Add NaOtBu (135 mg, 1.4 mmol).
-
-
Inerting: Cap the vessel. Evacuate and backfill with Argon (3 cycles).
-
Liquids Addition:
-
Add Anhydrous Toluene (4.0 mL) via syringe.
-
Add Amine (1.2 mmol) via syringe.
-
-
Activation: Place in a pre-heated oil bath at 80°C .
-
Checkpoint: The solution should transition from dark purple/red to a lighter orange/brown within 10 minutes. If it turns black immediately and precipitates, oxygen was present.
-
-
Monitoring: Stir for 4–12 hours. Monitor by LC-MS. Look for the disappearance of the M+H (398 for tosyl-iodo) peak.
-
Workup: Cool to RT. Filter through a pad of Celite eluting with EtOAc. Concentrate and purify via flash chromatography (Hexanes/EtOAc).
Experimental Workflow Diagram
Figure 2: Linear workflow for the optimized Buchwald-Hartwig protocol.
Troubleshooting & Optimization
| Problem | Diagnosis | Corrective Action |
| Hydrodehalogenation (Iodine replaced by H) | Hydride source present or reductive elimination too slow. | Switch to BrettPhos (faster RedElim). Ensure solvent is anhydrous. Lower temperature. |
| Low Conversion (<50%) | Catalyst poisoning by N-7. | Increase catalyst loading to 2 mol%. Switch base to LHMDS (1M in THF) to prevent aggregation. |
| Product is N-arylated (on Pyrrole N) | Protecting group instability or wrong site selectivity. | Ensure N-1 is protected (Tosyl/SEM). If using unprotected azaindole, use LiHMDS (2.2 equiv) to form the dianion, directing coupling to C-3. |
| Black Precipitate (Pd Black) | Ligand dissociation / Oxidation. | Re-purify amine (distill). Check inert lines. Increase Ligand:Pd ratio to 2:1 or 3:1. |
References
-
Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
-
Hartwig, J. F. (2011). "Electronic Effects in the Palladium-Catalyzed Amination of Aryl Halides." Journal of the American Chemical Society.
-
Schlummer, B., & Scholz, U. (2004). "Palladium-Catalyzed C-N Coupling Reactions in the Synthesis of Pharmaceuticals.
-
Paul, F., et al. (1994). "Palladium-catalyzed coupling reactions of aryl chlorides." (Foundational work on steric bulk). Journal of the American Chemical Society.
Safety Operating Guide
Personal Protective Equipment & Handling Guide: 3-Iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-B]pyridine
Executive Summary & Core Directive
Do not treat this compound simply as a generic organic solid. 3-Iodo-1-triisopropylsilanyl-1H-pyrrolo[2,3-B]pyridine (hereafter Compound X ) presents a dual-threat profile often overlooked in standard safety data sheets (SDS). While the core 7-azaindole scaffold is a known irritant, the addition of the Triisopropylsilanyl (TIPS) protecting group significantly increases lipophilicity, enhancing skin permeation rates compared to its unprotected parent. Furthermore, the C-3 Iodine atom introduces reactivity susceptible to metal-halogen exchange, requiring strict exclusion of moisture and specific waste protocols.
Immediate Action Protocol:
-
Respiratory: Handling of solid powder must occur within a certified chemical fume hood.
-
Dermal: Standard single-layer nitrile gloves are insufficient for solvated handling. Double-gloving or chemical-laminate liners are mandatory when dissolved in organic solvents.
-
Waste: Segregate strictly as Halogenated Organic Waste .
Hazard Architecture: The "Why" Behind the Protocol
To ensure safety, we must understand the molecular behavior of Compound X. It is not just a powder; it is a lipophilic vector.
The TIPS-Lipophilicity Factor
The TIPS group is bulky and greasy. When this compound is dissolved in carrier solvents (DCM, THF, Toluene), it creates a "transdermal shuttle." If a spill occurs on a standard nitrile glove, the solvent compromises the glove material, and the lipophilic TIPS group facilitates rapid absorption of the azaindole core into the epidermis.
The Iodine Reactivity
The iodine at the 3-position is a "soft" electrophile. While stable under ambient conditions, it poses a risk of dehalogenation in the presence of reducing agents or specific metal catalysts, potentially releasing iodide ions or radical species.
Diagram 1: Hazard Assessment Logic
This diagram illustrates the decision-making pathway for risk assessment based on the compound's structural moieties.
Caption: Structural hazard analysis linking functional groups (TIPS, Iodine) to specific safety protocols.
Personal Protective Equipment (PPE) Matrix
The following matrix dictates the required PPE based on the state of the matter. Note: "Standard" PPE implies lab coat, safety glasses, and long pants.
| Operational State | Respiratory Protection | Hand Protection (Critical) | Eye Protection | Rationale |
| Solid (Weighing) | Fume Hood (Sash <18"). If hood unavailable: N95/P100 Respirator. | Nitrile (5 mil) . Single layer acceptable if no solvent present. | Safety Glasses with side shields. | Static charge from TIPS group can cause powder scattering; inhalation risk. |
| Solvated (DCM/THF) | Fume Hood (Mandatory). | Double Gloving or Silver Shield® (Laminate) . Outer: Nitrile (Disposable).[1][2] Inner: Laminate or Nitrile (High dexterity). | Chemical Splash Goggles. | Chlorinated solvents (DCM) permeate nitrile in <2 mins. TIPS enhances skin uptake. |
| Reaction Setup | Fume Hood + Inert Gas Line (Argon/N2). | Double Nitrile .[3][4][5][6] Change outer glove immediately upon splash.[1][2] | Safety Glasses / Face Shield (if pressurized). | 7-azaindoles can be sensitizers; prevent all contact. |
| Spill Cleanup | Full Face Respirator (Organic Vapor/Acid Gas cartridge). | Chem-Block™ / Silver Shield® . Do not use standard nitrile.[1] | Integrated into respirator.[7] | High concentration exposure risk. |
Operational Protocols: Step-by-Step
A. Weighing & Transfer (Static Control)
TIPS-protected heterocycles are notoriously prone to static electricity, causing the powder to "jump" or cling to spatulas.
-
Preparation: Place an ionizing fan or anti-static gun inside the balance enclosure.
-
Vessel: Use glass weighing boats or anti-static weighing paper. Avoid plastic boats which generate charge.
-
Technique: Transfer slowly. If powder clings to the spatula, do not tap it vigorously (aerosol risk). Wash the spatula into the reaction vessel with the reaction solvent.
B. Solvation & Reaction
-
Inert Atmosphere: While the TIPS group protects the nitrogen, the C-I bond is sensitive to light and moisture over time. Purge reaction vessels with Argon or Nitrogen.
-
Solvent Choice: If using Dichloromethane (DCM), be aware that DCM degrades nitrile gloves rapidly.
-
Self-Validation Check: Inspect inner gloves for sweat vs. solvent breakthrough after 15 minutes of handling. If the inner glove feels cool or smells of solvent, the outer barrier has failed.
-
C. Waste Disposal
Do not mix with general organic waste.
-
Classification: Halogenated Organic Waste .
-
Labeling: Explicitly list "Iodinated Organic Intermediate" on the tag.
-
Segregation: Keep separate from strong oxidizers (e.g., nitric acid) to prevent oxidation of the iodine moiety into free iodine gas (
).
Diagram 2: Operational Workflow
This diagram outlines the safe handling lifecycle from storage to disposal.
Caption: Lifecycle management of Compound X emphasizing state changes and required containment.
Emergency Response
-
Eye Contact: Flush immediately with water for 15 minutes. The TIPS group hydrolyzes slowly, but the iodine/azaindole core causes immediate irritation.
-
Skin Contact:
-
Do not use solvents (Ethanol/Acetone) to wash skin. This will drive the lipophilic compound deeper into the dermis.
-
Wash gently with soap and copious amounts of water.
-
-
Spill (Solid): Wet wipe with a solvent-dampened pad (Acetone) only if wearing laminate gloves. Dispose of wipes as solid hazardous waste.
References
-
National Institutes of Health (NIH) - PubChem. Compound Summary: 3-Iodo-1H-pyrrolo[2,3-b]pyridine (Parent Structure Safety Data). Retrieved from [Link]
-
Kimberly-Clark Professional. Chemical Resistance Guide for Nitrile Gloves (Dichloromethane/THF Data). Retrieved from [Link]
-
University of Pennsylvania EHRS. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs (Permeation Limitations). Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
